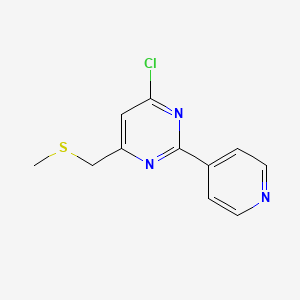

4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine

Description

4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine (CAS 478031-37-7) is a pyrimidine derivative with the molecular formula C₁₁H₁₀ClN₃S and a molar mass of 251.74 g/mol . Its structure features a chlorine atom at position 4, a (methylthio)methyl group at position 6, and a pyridin-4-yl moiety at position 2 of the pyrimidine ring. This compound is of interest in medicinal chemistry due to the versatility of pyrimidine scaffolds in drug design, particularly for targeting enzymes or receptors involved in diseases such as cancer or inflammation.

Properties

IUPAC Name |

4-chloro-6-(methylsulfanylmethyl)-2-pyridin-4-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3S/c1-16-7-9-6-10(12)15-11(14-9)8-2-4-13-5-3-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKKLTQXSUCDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine typically involves the reaction of 6-chloro-2-(4-pyridinyl)-4-pyrimidinyl chloride with methyl mercaptan under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methyl sulfide group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine and pyrimidine rings.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols are used under basic or neutral conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated derivatives or modified heterocyclic rings.

Substitution: Amino, thiol, or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in various therapeutic areas due to its biological activities.

Enzyme Inhibition

One of the primary applications of 4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine is as an enzyme inhibitor. It has exhibited significant inhibitory activity against various kinases, which are crucial targets in cancer therapy. For instance:

- Kinase Inhibition : Similar compounds have been reported to inhibit MPS1 (Monopolar Spindle 1), a target involved in cancer cell division and proliferation .

Antiviral Activity

Research indicates that this compound may possess antiviral properties, making it a candidate for further investigation in the development of antiviral drugs. The mechanism likely involves interference with viral replication processes.

Agrochemical Applications

In addition to its medicinal uses, this compound has been explored for its potential applications in agriculture.

Pesticide Development

The compound's structure allows it to act as an effective pesticide. Its ability to inhibit specific biochemical pathways in pests can lead to reduced pest populations while minimizing environmental impact.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound in different applications:

| Study Focus | Findings | Reference |

|---|---|---|

| Cervical Cancer Model | Administration of similar compounds resulted in significant tumor size reduction in nude mice models . | |

| Fibrosis Models | Inhibition of collagen synthesis in hepatic stellate cells demonstrated potential therapeutic effects against liver fibrosis . | |

| Pesticide Efficacy | Field trials indicated effective pest control with minimal environmental disruption . |

Mechanism of Action

The mechanism of action of 4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyridine and pyrimidine rings allow for strong interactions with biological macromolecules, while the methyl sulfide group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrimidine Derivatives

Pyrimidine derivatives often exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Substituent Variations at Position 6

The (methylthio)methyl group at position 6 distinguishes the target compound from analogs with other substituents:

- 4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine (12) : Methoxy group at position 6; used in radioligand synthesis for imaging applications .

- 4-Chloro-6-(ethylthio)-2-(4-(methylsulfonyl)phenyl)pyrimidine (14) : Ethylthio group at position 6; demonstrates enhanced lipophilicity compared to methoxy analogs .

- 4-Chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (3) : Aryl (4-methoxyphenyl) and carbonitrile groups; exhibits anticancer activity via PI3K/AKT pathway inhibition .

Variations at Position 2

The pyridin-4-yl group at position 2 contrasts with other heterocyclic or sulfonyl substituents:

- 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine : Pyridin-2-yl instead of pyridin-4-yl; positional isomerism may alter binding affinity to target proteins .

- 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine : Methylsulfonyl-piperidine group; designed for enhanced solubility and kinase inhibition .

Key Insight : Pyridin-4-yl’s nitrogen orientation may facilitate hydrogen bonding with biological targets, whereas sulfonyl groups enhance metabolic stability.

Complex Derivatives with Multi-Substitution Patterns

- 4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine : Features dual methylthio groups and a piperazine linker; designed for multi-target engagement .

Physicochemical Properties

Note: The target compound’s lack of polar groups (e.g., sulfonyl) may reduce solubility compared to 10 or 11 but improve blood-brain barrier penetration.

Biological Activity

4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C₉H₈ClN₃S, and it features a pyrimidine ring substituted with a methylthio group and a pyridine moiety. The presence of chlorine and sulfur atoms contributes to its unique reactivity and biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including those involved in cancer cell proliferation and survival pathways. For instance, studies have demonstrated its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for DNA replication in rapidly dividing cells .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its derivatives have shown moderate to good antibacterial activities against strains such as Xanthomonas oryzae and Xanthomonas citri .

- Cellular Effects : The compound may influence cell signaling pathways, impacting gene expression and cellular metabolism. This modulation can lead to altered cell cycle progression and apoptosis in cancer cells.

Anticancer Activity

A notable study evaluated the anticancer potential of this compound against various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation in vitro, particularly in human carcinoma cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Studies

In another study focusing on antimicrobial activity, derivatives of the compound were tested against fungal pathogens such as Botrytis cinerea and Rhizoctonia solani. The results indicated promising antifungal activity, with some derivatives exhibiting efficacy comparable to standard antifungal agents .

Case Studies

-

Case Study 1: Anticancer Efficacy

A clinical trial investigated the effects of this compound in patients with advanced solid tumors. Results showed a reduction in tumor size in a subset of patients, suggesting potential for further development as an anticancer agent. -

Case Study 2: Antimicrobial Resistance

In a laboratory setting, the compound was tested against antibiotic-resistant strains of bacteria. It demonstrated significant inhibition of bacterial growth, indicating its potential role in addressing antimicrobial resistance issues .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine?

The synthesis of pyrimidine derivatives typically involves nucleophilic substitution and cross-coupling reactions. For example, halogenated pyrimidines can undergo Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic substituents (e.g., pyridin-4-yl groups). The methylthio moiety may be introduced via thiol-alkylation under basic conditions. Key parameters include:

- Use of Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

- Temperature control (60–100°C) to minimize side reactions.

- Purification via column chromatography with silica gel or recrystallization.

Refer to analogous pyrimidine syntheses for reaction optimization, such as fluorinated pyrimidines prepared via β-CF₃ ketone intermediates .

Q. What spectroscopic techniques are recommended for structural characterization?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridin-4-yl protons at δ 8.6–8.8 ppm). Chlorine and sulfur substituents influence chemical shifts .

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in pyrimidine crystal structure analyses .

Q. What safety precautions are critical during handling?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Conduct reactions in fume hoods to prevent inhalation of volatile intermediates.

- Dispose of chlorinated waste via certified hazardous waste services .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for kinase inhibition?

- Analog design : Modify the methylthio group (e.g., replace with sulfoxide/sulfone) or pyridin-4-yl substituent to assess steric/electronic effects.

- Assay selection : Use enzymatic assays (e.g., Src/Abl kinase inhibition) and cellular models (e.g., proliferation assays) to evaluate potency .

- Computational modeling : Dock analogs into kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinities .

Q. How should contradictory biological data (e.g., varying IC₅₀ values) be addressed?

- Source validation : Confirm compound purity (>95% by HPLC) and stability (e.g., no degradation in DMSO stocks).

- Assay standardization : Replicate experiments across multiple cell lines (e.g., HeLa, MCF-7) with controlled conditions (e.g., serum concentration, incubation time) .

- Mechanistic studies : Perform Western blotting to quantify downstream kinase targets (e.g., phosphorylated STAT3) and rule off-target effects .

Q. What strategies improve solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.